

In-Depth Technical Guide: Cell Permeability and Intracellular Activity of MM-589 TFA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability and intracellular activity of MM-589 TFA, a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3] The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of acute leukemia.[4][5]

Evidence of Cell Permeability

The cell permeability of MM-589 TFA is primarily demonstrated through its potent and selective inhibition of intracellular targets and its corresponding effects on cell growth in various human leukemia cell lines.[1][2][3] While direct quantitative measurements of its membrane permeability, such as those from Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 cell assays, are not extensively detailed in publicly available literature, its significant intracellular bioactivity serves as strong evidence of its ability to cross the cell membrane.

The trifluoroacetic acid (TFA) salt form of MM-589 may contribute to its solubility and stability, which are crucial properties for a cell-permeable compound.[2]

Intracellular Bioactivity Data



MM-589 TFA has been shown to effectively engage its intracellular target, WDR5, leading to the inhibition of the MLL histone methyltransferase (HMT) activity and subsequent selective cytotoxicity against cancer cells harboring MLL translocations.[1][6] The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of MM-589

Target/Process	IC50 Value	Notes
WDR5 Binding	0.90 nM	Demonstrates high-affinity binding to its direct intracellular target.[1][3][5]
MLL H3K4 Methyltransferase (HMT) Activity	12.7 nM	Shows potent inhibition of the enzymatic activity of the MLL complex.[1][3][5]

Table 2: Cellular Growth Inhibition by MM-589

Cell Line	Description	IC50 Value
MV4-11	Human leukemia cell line with MLL-AF4 fusion protein	0.25 μΜ
MOLM-13	Human leukemia cell line with MLL-AF4 fusion protein	0.21 μΜ
HL-60	Human leukemia cell line lacking MLL translocation	8.6 μΜ

The data clearly indicate that MM-589 is significantly more potent in cell lines dependent on the MLL fusion protein, highlighting its selective mechanism of action following cellular uptake.[2][5]

Experimental Protocols

While specific protocols for determining the cell permeability of **MM-589 TFA** are not available, this section provides a detailed, representative methodology for assessing the compound's cytotoxic effects on leukemia cell lines, a key indicator of its cell permeability and intracellular activity.



Cell Viability Assay (WST-8 Assay)

This protocol is a standard method for determining cell viability and proliferation, as referenced in the evaluation of MM-589's activity.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of **MM-589 TFA** on the proliferation of human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60).

Materials:

- MM-589 TFA
- Human leukemia cell lines (MV4-11, MOLM-13, HL-60)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 96-well cell culture plates
- WST-8 reagent (e.g., CCK-8)
- · Microplate reader

Procedure:

- Cell Seeding:
 - Culture the leukemia cell lines in RPMI-1640 medium until they reach the logarithmic growth phase.
 - Harvest the cells and adjust the cell density to 1 x 10^5 cells/mL.
 - \circ Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Compound Treatment:
 - Prepare a stock solution of MM-589 TFA in DMSO.

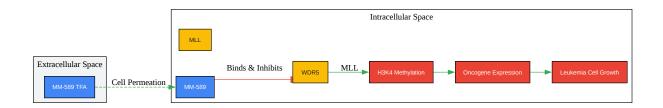


- \circ Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.01, 0.1, 1, 10 μ M).
- Add the desired final concentrations of MM-589 TFA to the wells containing the cells.
 Include a vehicle control (DMSO only).
- Incubation:
 - Incubate the plate for 4 to 7 days at 37°C in a humidified atmosphere with 5% CO2.[2][3]
- WST-8 Assay:
 - After the incubation period, add 10 μL of WST-8 reagent to each well.
 - Incubate the plate for an additional 2-4 hours at 37°C.
- Data Acquisition:
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations Signaling Pathway of MM-589 Action

The following diagram illustrates the mechanism of action of MM-589. It enters the cell and binds to WDR5, thereby inhibiting the MLL-WDR5 protein-protein interaction. This leads to a downstream reduction in H3K4 methylation and suppression of oncogenic gene expression, ultimately resulting in the inhibition of leukemia cell growth.





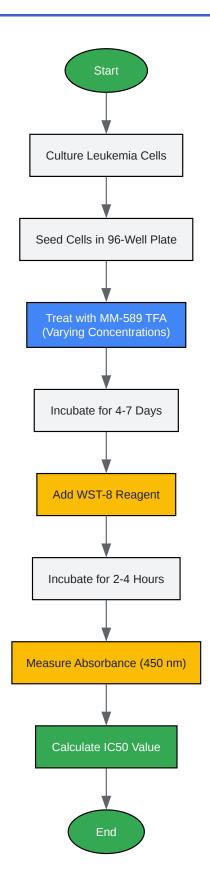
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Caption: Mechanism of action of MM-589.

Experimental Workflow for Cell Viability Assay

The diagram below outlines the key steps in the experimental workflow for determining the cytotoxic effects of **MM-589 TFA**.





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Caption: Workflow for assessing cell viability.



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